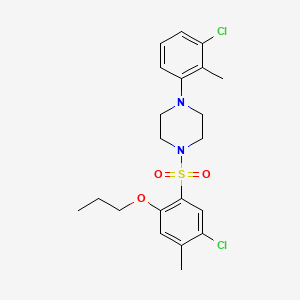

![molecular formula C12H10ClNOS B2657836 1-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one CAS No. 672950-22-0](/img/structure/B2657836.png)

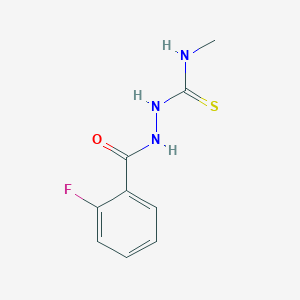

1-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one is a useful research compound. Its molecular formula is C12H10ClNOS and its molecular weight is 251.73. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition and Molecular Dynamics

A study demonstrated the use of thiazole and thiadiazole derivatives, including those structurally related to the compound , in predicting corrosion inhibition performances on iron metal. Through density functional theory (DFT) calculations and molecular dynamics simulations, researchers identified quantum chemical parameters and binding energies, revealing the compounds' interactions with metal surfaces. This correlation between theoretical data and experimental results underscores the significance of these derivatives in corrosion inhibition (Kaya et al., 2016).

Synthesis and Structural Studies

Another study focused on the synthesis of novel aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives, showcasing an interesting mechanism involving internal nucleophilic substitution. This research not only provides insights into the synthetic pathways of thiazole derivatives but also highlights their potential in creating structurally diverse and functionally significant compounds (Tahtaci & Aydin, 2019).

Antimicrobial and Antifungal Activities

Thiazole derivatives have been evaluated for their antimicrobial and antifungal activities, demonstrating significant potential in this domain. A compound structurally related to the one was synthesized and characterized, showing pronounced biological activities against various bacterial and fungal strains. Such studies are pivotal in exploring these compounds' utility in developing new antimicrobial agents (Viji et al., 2020).

Drug Synthesis and Biochemical Interactions

Research on the biotransformation of related compounds for the enantioselective synthesis of chiral intermediates of antifungal agents like Miconazole reveals the application of these derivatives in drug synthesis. Utilizing specific bacterial strains for biocatalysis, the study underscores the potential of thiazole derivatives in producing high-value chiral intermediates for pharmaceutical applications (Miao et al., 2019).

Properties

IUPAC Name |

1-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNOS/c1-7-11(8(2)15)16-12(14-7)9-4-3-5-10(13)6-9/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVQQMWZZNLXTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)Cl)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601320647 |

Source

|

| Record name | 1-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820065 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

672950-22-0 |

Source

|

| Record name | 1-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601320647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2657753.png)

![3-Bromo-5,7-dihydrothieno[3,4-b]pyridine](/img/structure/B2657759.png)

![5-Methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2657760.png)

![Methyl 2-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B2657763.png)

![2-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2657765.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2657767.png)

![4-cyano-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2657769.png)

![N-[(2-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2657776.png)